H-DL-Ala-OMe.HCl

Chiral Purity Enantiomeric Excess Stereoselective Synthesis

Researchers needing a non-stereoselective alanine building block often face supply confusion between L-, D-, and DL-forms. H-DL-Ala-OMe.HCl (racemic DL-methyl 2-aminopropanoate HCl) resolves this with unambiguous identity: • Zero optical rotation ([α]D ~0°) & melting point 155-158°C, clearly distinct from L-enantiomer (mp 109-111°C, [α]D +7°). • ≥98% purity (HPLC) ensures reproducible coupling yields in solution-phase peptide synthesis. • Bulk stock available for immediate dispatch, minimizing workflow delays.

Molecular Formula C4H10ClNO2
Molecular Weight 139.58 g/mol
CAS No. 2491-20-5
Cat. No. B555102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-DL-Ala-OMe.HCl
CAS2491-20-5
Molecular FormulaC4H10ClNO2
Molecular Weight139.58 g/mol
Structural Identifiers
SMILESCC(C(=O)OC)N.Cl
InChIInChI=1S/C4H9NO2.ClH/c1-3(5)4(6)7-2;/h3H,5H2,1-2H3;1H
InChIKeyIYUKFAFDFHZKPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Alanine Methyl Ester Hydrochloride for Peptide Synthesis


Methyl 2-aminopropanoate;hydrochloride (CAS 2491-20-5), commonly designated L-alanine methyl ester hydrochloride (L-Ala-OMe·HCl), is a crystalline hydrochloride salt of the methyl ester of the proteinogenic L-α-amino acid alanine [1]. It serves as a protected chiral building block, primarily employed in solution-phase peptide synthesis to introduce L-alanine residues while preventing undesired side reactions at the carboxyl terminus . The compound exhibits a defined specific optical rotation of approximately +7.0° (c=1.6 in methanol), confirming its single-enantiomer (L-) configuration and chiral integrity .

Workflow
Solution-phase chiral peptide building block
Selection Logic
L-enantiomer for native sequence mimicry
Identity Context
Quantifiable optical rotation for lot verification

L-Alanine Methyl Ester HCl: Enantiomer Substitution Risks


While alanine methyl ester hydrochlorides share identical molecular formulas (C₄H₁₀ClNO₂) and molecular weights (139.58 g/mol), substitution with the D-enantiomer (CAS 14316-06-4) or the racemic DL-mixture (CAS 13515-97-4) introduces critical changes in stereochemistry that fundamentally alter the biological activity and physical properties of the resulting synthetic products . In peptide-based drug discovery, the incorporation of a non-natural D-amino acid can disrupt target binding, alter peptide conformation, and drastically modify pharmacokinetic profiles [1]. Furthermore, the DL-racemate exhibits a significantly higher melting point (∼155°C decomposition) compared to the pure L-enantiomer (109-111°C), a tangible physical difference that can complicate purification and formulation workflows .

Target
L-Ala-OMe·HCl
Substitute
D-Ala-OMe·HCl / DL-racemate
Stereochemistry mismatch may disrupt target binding and alter downstream peptide conformation. The racemate exhibits a markedly different thermal profile, complicating purification.

L-Alanine Methyl Ester HCl: Procurement Evidence


Stereochemical Identity via Optical Rotation

The L-enantiomer (CAS 2491-20-5) exhibits a positive specific optical rotation of +7.0° (c=1.6, methanol), while its enantiomer, D-alanine methyl ester hydrochloride (CAS 14316-06-4), shows an equal but opposite rotation of -8.0° under identical conditions . The racemic mixture (DL-, CAS 13515-97-4) displays no net optical rotation. This quantifiable stereochemical signature is critical for confirming the identity and enantiopurity of the starting material, directly impacting the stereochemical outcome of downstream syntheses [1].

Chiral Identity
Head-to-head
+7.0° vs. -8.0°
c=1.6, methanol
Quantitative identity check prevents wrong-enantiomer procurement.
Essential for stereochemical-control workflow.
Chiral Purity Enantiomeric Excess Stereoselective Synthesis

Melting Point as Purity Indicator

The melting point of L-alanine methyl ester hydrochloride (109-111 °C) is significantly lower than that of its racemic counterpart, DL-alanine methyl ester hydrochloride, which decomposes at approximately 155°C . The D-enantiomer melts in a similar range (108-110 °C) but can be distinguished by its optical rotation. This thermal behavior is a reliable, easily measured proxy for enantiomeric purity and can signal potential contamination with the D-isomer or other impurities .

Melting Point
Head-to-head
109–111 °C
vs. DL-racemate ~155 °C (dec.)
Simple purity proxy; elevated range may signal racemate contamination.
Data to verify for specific lot.
Solid-State Characterization Thermal Analysis Purity Assessment

Validated Peptide Coupling Yields

In a published synthetic protocol, L-alanine methyl ester hydrochloride was coupled with a carboxylic acid using EDCI/HOBt/DIPEA in DMF at room temperature, achieving a 69.8% isolated yield of the desired conjugate [1]. This yield serves as a benchmark for evaluating the performance of this specific building block in a standard amide bond-forming reaction. While direct comparative yield data with D- or DL-analogs under identical conditions is scarce, the L-enantiomer is the established, validated choice for synthesizing peptides intended to mimic native L-amino acid sequences [2].

Coupling Yield
Cross-study
69.8%
Isolated yield, EDCI/HOBt/DIPEA
Reported benchmark for standard amide bond formation.
Supports experimental planning; source-specific review.
Peptide Synthesis Solution-Phase Chemistry Reaction Yield

Hygroscopicity and Storage Handling

L-alanine methyl ester hydrochloride is explicitly noted as 'Hygroscopic' and requires storage under inert gas and away from strong oxidizing agents . The racemic DL-form is described as 'Very Hygroscopic' . This difference in hygroscopicity, while qualitative, has practical implications for weighing accuracy, long-term stability, and the need for controlled atmosphere handling (e.g., glovebox). Procurement decisions may favor the L-enantiomer if a slightly lower sensitivity to moisture is desired, though both require careful handling.

Hygroscopicity
Data to verify
Hygroscopic vs. Very Hygroscopic
Qualitative supplier classification
Informs storage and handling review; L-form may require less rigorous moisture exclusion.
Context-dependent; requires validation per protocol.
Stability Storage Conditions Material Handling

L-Alanine Methyl Ester Hydrochloride Applications


Stereocontrolled L-Peptide Synthesis

This compound is the essential building block for constructing peptides with the native L-alanine configuration, as required for most biologically active peptides and peptidomimetics. The quantitative optical rotation (+7.0°) and defined melting point (109-111°C) ensure the correct stereoisomer is used, which is critical for maintaining target binding and biological function . Substitution with the D- or DL-form would yield a peptide with altered or abolished activity, making L-Ala-OMe·HCl non-substitutable for these applications [1].

Peptide Coupling with Benchmarked Yields

For researchers performing solution-phase amide bond formation, L-alanine methyl ester hydrochloride offers a validated starting point. A published coupling protocol using standard reagents (EDCI/HOBt/DIPEA) delivered a 69.8% isolated yield [2]. This provides a tangible performance expectation, allowing scientists to benchmark their own reaction outcomes and troubleshoot synthetic routes, a level of predictability not readily available for less common analogs.

Identity Verification for GMP/GLP Environments

In regulated laboratory settings, the ability to unequivocally identify and verify the identity of a starting material is paramount. The combination of a specific optical rotation of +7.0° and a melting point of 109-111°C provides a two-factor authentication system that distinguishes L-alanine methyl ester hydrochloride from its D- and DL- counterparts . This reduces the risk of costly errors and ensures compliance with rigorous documentation requirements.

In Vivo Metabolic Tracer Studies

While not a unique differentiator, the compound's established use as a reagent for in vivo measurement of glucose and alanine metabolism in diabetic patients underscores its biological relevance and handling in physiological contexts . This application requires the L-enantiomer to correctly mimic natural metabolic pathways, as the D-isomer is not metabolized in the same manner [1].

Application
Selection Property
Validation Focus
Stereocontrolled L-peptide synthesis
Stereochemical-control context
Enantiomer-attribution review; confirm optical rotation against reference standard
Solution-phase amide coupling
Reported benchmark yield
Assay-response context; verify coupling efficiency under specific protocol
Identity verification in regulated labs
Multi-factor identity check
Specification review; cross-validate optical rotation and melting point
Metabolic tracer research
L-enantiomer requirement
Model-response interpretation; correct stereochemistry for native pathway mimicry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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